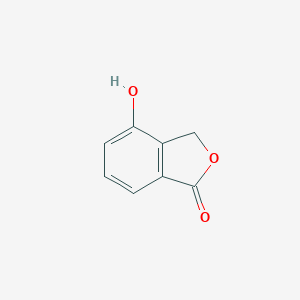

4-Hydroxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCIMKFWMUXNBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506053 | |

| Record name | 4-Hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyphthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13161-32-5 | |

| Record name | 4-Hydroxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyphthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 256 °C | |

| Record name | 4-Hydroxyphthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies for 4-Hydroxyisobenzofuran-1(3H)-one (also known as 4-hydroxyphthalide). This document is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The guide synthesizes theoretical knowledge with practical insights, offering detailed experimental protocols and data interpretation to facilitate the effective use of this compound in a research and development setting.

Introduction and Molecular Overview

This compound is a substituted derivative of isobenzofuran-1(3H)-one, a heterocyclic compound featuring a fused benzene and γ-lactone ring system. The presence of a hydroxyl group on the aromatic ring at the 4-position imparts specific chemical characteristics and reactivity to the molecule, making it an interesting building block for the synthesis of more complex structures, particularly in the realm of medicinal chemistry. The isobenzofuranone core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.

Core Structure Analysis:

The molecule's architecture, comprising a phenolic hydroxyl group and a lactone, suggests a versatile reactivity profile. The electron-donating nature of the hydroxyl group influences the aromatic ring's reactivity, while the lactone provides a site for nucleophilic attack and ring-opening reactions.

Below is a diagram illustrating the logical relationship between the core structure and its potential applications.

Figure 1: Logical diagram of the structural components of this compound and their relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 255-256 °C | [1] |

| CAS Number | 13161-32-5 | [1] |

| IUPAC Name | 4-hydroxy-2-benzofuran-1(3H)-one | [1] |

| Synonyms | 4-hydroxyphthalide | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective route involves the preparation of 4-hydroxyphthalic acid followed by its selective reduction.

Synthesis of 4-Hydroxyphthalic Acid

A reliable method for the synthesis of 4-hydroxyphthalic acid is the hydroxylation of 4-bromophthalic anhydride. This reaction is typically carried out in the presence of a copper catalyst and a strong base.

Experimental Protocol: Synthesis of 4-Hydroxyphthalic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and a condenser, add 4-bromophthalic anhydride (1 equivalent), cuprous chloride (0.1 equivalents), and potassium hydroxide (6 equivalents).

-

Solvent Addition: Add a 1:1 (v/v) mixture of dimethyl sulfoxide (DMSO) and water.

-

Reaction Conditions: Stir the mixture at room temperature for 10 minutes, then heat to 130 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]

-

Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-hydroxyphthalic acid as a solid.

Causality Behind Experimental Choices:

-

Catalyst: Cuprous chloride is an effective catalyst for the nucleophilic aromatic substitution of the bromide with a hydroxide ion.

-

Base: Potassium hydroxide serves as the source of the hydroxide nucleophile and neutralizes the acidic products. A significant excess is used to drive the reaction to completion.

-

Solvent: The DMSO/water mixture provides a suitable medium for dissolving both the organic substrate and the inorganic base and facilitates the reaction at an elevated temperature.

-

Inert Atmosphere: Prevents oxidation of the starting materials and intermediates at high temperatures.

Reduction of 4-Hydroxyphthalic Acid to this compound

The selective reduction of one of the carboxylic acid groups of 4-hydroxyphthalic acid or the corresponding anhydride is the final step in the synthesis of this compound. Sodium borohydride is a suitable reducing agent for the chemoselective reduction of anhydrides to lactones.[5]

Experimental Protocol: Reduction to this compound

-

Anhydride Formation (Optional but Recommended): 4-Hydroxyphthalic acid can be converted to 4-hydroxyphthalic anhydride by heating in an inert solvent to facilitate the subsequent reduction.[6]

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphthalic anhydride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C and slowly add sodium borohydride (NaBH₄) (1-2 equivalents) portion-wise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a weak acid (e.g., 1 M HCl) until the effervescence ceases.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over a dehydrating agent, and purify by column chromatography or recrystallization.

Self-Validating System:

The progress of the reduction can be monitored by TLC, where the disappearance of the starting material and the appearance of a new spot corresponding to the product will be observed. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

The overall synthesis workflow is depicted in the following diagram:

Figure 2: Synthetic pathway for this compound.

Spectroscopic Characterization

Note: As of the date of this guide, publicly available, experimentally determined spectra for this compound are limited. The following are predicted data and expected characteristic signals based on the structure and data from analogous compounds. Experimental verification is strongly recommended.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the lactone ring.

Predicted ¹H NMR (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Ar-OH |

| ~7.5 | m | 1H | Aromatic CH |

| ~7.2 | m | 2H | Aromatic CH |

| ~5.2 | s | 2H | -CH₂-O- |

Interpretation:

-

The phenolic proton is expected to be a broad singlet at a downfield chemical shift.

-

The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.

-

The two protons of the methylene group in the lactone ring are chemically equivalent and are expected to appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (lactone) |

| ~155 | Ar-C-OH |

| ~130-120 | Aromatic CH |

| ~115 | Aromatic C |

| ~68 | -CH₂-O- |

Interpretation:

-

The carbonyl carbon of the lactone will be the most downfield signal.

-

The carbon attached to the hydroxyl group will also be significantly downfield.

-

The remaining aromatic carbons will appear in the typical aromatic region.

-

The methylene carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1760-1740 | Strong | C=O stretch (γ-lactone) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| 1300-1000 | Strong | C-O stretch |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak at m/z = 150, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns involving the loss of CO from the lactone ring, and other characteristic fragmentations of the aromatic system.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the phenolic hydroxyl group and the γ-lactone.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, such as:

-

O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) to form the corresponding ether. This is a common strategy to introduce various side chains.

-

O-Acylation/Esterification: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding ester. This can be used for protection of the hydroxyl group or to introduce new functionalities.

Reactions of the Lactone Ring

The lactone is susceptible to nucleophilic attack, leading to ring-opening reactions.

-

Hydrolysis: Under basic or acidic conditions, the lactone can be hydrolyzed to the corresponding 2-hydroxymethyl-4-hydroxybenzoic acid.

-

Aminolysis: Reaction with amines can open the lactone ring to form the corresponding amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to a diol.

The following diagram illustrates the main reactivity pathways:

Figure 3: Key reactivity pathways of this compound.

Analytical Methodologies

For the analysis and quality control of this compound, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Proposed HPLC Method:

-

Column: A reverse-phase C18 column is recommended.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid or phosphoric acid, to ensure good peak shape) is likely to provide good separation.[7]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 220-280 nm) should be employed.

-

Validation: The method should be validated for linearity, accuracy, precision, and robustness according to standard guidelines.

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.[9]

-

Skin Contact: May cause skin irritation. In case of contact, wash with soap and water.[8][9]

-

Eye Contact: May cause eye irritation. In case of contact, flush with copious amounts of water.[8][9]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and analytical considerations. By understanding these fundamental aspects, researchers can effectively utilize this compound as a building block for the development of novel molecules with desired biological activities. It is imperative for researchers to perform their own experimental verification of the data and safety precautions outlined in this guide.

References

-

Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 14, 2026, from [Link]

- CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google Patents. (n.d.).

- CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google Patents. (n.d.).

- JPS61140578A - Method for producing 4-hydroxyphthalic anhydride - Google Patents. (n.d.).

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

4 - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Reduction of substituted phthalic anhydrides with sodium borohydride - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]

-

IR handout.pdf. (n.d.). Retrieved January 14, 2026, from [Link]

-

Which acid derivative can be reduced by NaBH4, and what is the product of that reaction? (2021, September 28). Retrieved January 14, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 14, 2026, from [Link]

- CN103433043A - High-selectivity catalyst for preparing phthalide by hydrogenation of phthalic anhydride - Google Patents. (n.d.).

-

Selective Hydrogenation Of Phthalic Anhydride To Phthalide Over Lanthanum-Modified Nickel-based Catalysts - Globe Thesis. (2016, July 23). Retrieved January 14, 2026, from [Link]

- CN107011304A - A kind of catalytic hydrogenation prepares HHPA (HHPA) technique - Google Patents. (n.d.).

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 14, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 14, 2026, from [Link]

-

4-hydroxyphthalide, 13161-32-5 - The Good Scents Company. (n.d.). Retrieved January 14, 2026, from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 14, 2026, from [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound | C8H6O3 | CID 12662077 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google Patents [patents.google.com]

- 5. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. JPS61140578A - Method for producing 4-hydroxyphthalic anhydride - Google Patents [patents.google.com]

- 7. carlroth.com [carlroth.com]

- 8. 3,3-Bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone(77-09-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxyisobenzofuran-1(3H)-one

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyisobenzofuran-1(3H)-one, also known as 4-hydroxyphthalide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of readily available experimental spectra in public databases, this guide leverages high-quality predicted data and fundamental spectroscopic principles to provide a robust framework for the characterization of this compound.

Introduction to this compound

This compound is a member of the phthalide class of compounds, which are characterized by a γ-lactone moiety fused to a benzene ring. Phthalides are found in a variety of natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antiproliferative and antidepressant effects. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this scaffold. This guide provides the foundational spectroscopic data and interpretation necessary for such endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The predicted ¹H NMR data for this compound in a typical deuterated solvent like DMSO-d₆ are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | Ar-OH |

| ~7.5 | Triplet | 1H | H-6 |

| ~7.1 | Doublet | 1H | H-5 |

| ~7.0 | Doublet | 1H | H-7 |

| ~5.2 | Singlet | 2H | -CH₂- |

-

Phenolic Hydroxyl Proton (Ar-OH): The proton of the hydroxyl group is expected to be a broad singlet at a downfield chemical shift (~10.5 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent.

-

Aromatic Protons (H-5, H-6, H-7): The three aromatic protons are in different chemical environments. H-6 is expected to appear as a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will each appear as doublets, coupling with H-6. The exact chemical shifts are influenced by the electronic effects of the hydroxyl and lactone groups.

-

Methylene Protons (-CH₂-): The two protons of the methylene group in the lactone ring are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet at approximately 5.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The predicted ¹³C NMR data are presented below.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~170 | C=O (lactone) |

| ~155 | C-4 |

| ~140 | C-7a |

| ~135 | C-6 |

| ~120 | C-3a |

| ~118 | C-5 |

| ~115 | C-7 |

| ~70 | -CH₂- |

-

Carbonyl Carbon (C=O): The lactone carbonyl carbon is the most deshielded and appears furthest downfield, typically around 170 ppm.

-

Aromatic Carbons: The aromatic carbons show a range of chemical shifts based on their substitution. The carbon bearing the hydroxyl group (C-4) is expected to be significantly downfield due to the oxygen's deshielding effect. The bridgehead carbons (C-3a and C-7a) will also have distinct chemical shifts.

-

Methylene Carbon (-CH₂-): The methylene carbon of the lactone ring is an sp³ hybridized carbon and will appear in the upfield region, typically around 70 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| ~1750 | C=O stretch | γ-Lactone |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenol and Lactone |

-

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the stretching vibration of a hydroxyl group involved in hydrogen bonding.

-

Aromatic C-H Stretch: Weak to medium intensity bands just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

-

C=O Stretch: A strong, sharp absorption band around 1750 cm⁻¹ is a hallmark of the carbonyl group in a five-membered lactone ring.

-

Aromatic C=C Stretches: Multiple bands of varying intensity between 1600 and 1450 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretches: Strong absorptions in the fingerprint region, typically around 1250 cm⁻¹, arise from the C-O stretching vibrations of the phenolic hydroxyl group and the lactone ester linkage.

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Molecular Ion: [M]⁺ = m/z 150.03

| m/z | Possible Fragment |

| 150 | Molecular Ion [C₈H₆O₃]⁺ |

| 122 | [M - CO]⁺ |

| 121 | [M - CHO]⁺ |

| 93 | [M - CO - CHO]⁺ |

-

Molecular Ion Peak: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (150.13 g/mol ). High-resolution mass spectrometry would show this at approximately 150.0317, corresponding to the molecular formula C₈H₆O₃.

-

Key Fragmentation Pathways: A common fragmentation pathway for phthalides involves the loss of carbon monoxide (CO) from the lactone ring, leading to a fragment at m/z 122. Subsequent loss of a formyl radical (CHO) could lead to a fragment at m/z 93.

Experimental Protocol for MS Data Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular Structure of this compound.

Caption: Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a detailed, albeit predictive and theoretical, spectroscopic analysis of this compound. The provided data and interpretations for NMR, IR, and MS serve as a valuable resource for the identification and characterization of this compound. The experimental protocols outlined offer standardized methods for obtaining high-quality data. As with any uncharacterized compound, it is imperative that future experimental work be conducted to validate and refine the information presented herein.

References

-

Human Metabolome Database. (2023). Showing metabocard for 4-Hydroxyphthalide (HMDB0032598). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

- Zhang, Y., et al. (2020). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 25(15), 3485.

- Zhao, L., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941.

An In-Depth Technical Guide to 4-Hydroxyphthalide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-hydroxyphthalide, a valuable chemical intermediate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the synthesis, analytical validation, and strategic applications of this compound. We will explore the causality behind methodological choices, ensuring that the protocols described are robust and self-validating.

Core Molecular Identity: CAS Number and Nomenclature

At the foundation of any rigorous chemical investigation is the unambiguous identification of the molecule . 4-Hydroxyphthalide is a lactone derivative of 4-hydroxyphthalic acid.

-

Chemical Name: 4-Hydroxy-2-benzofuran-1(3H)-one

-

CAS Number: 13161-32-5

-

Molecular Formula: C₈H₆O₃

-

Synonyms: 4-Hydroxyphthalide, 4-Hydroxy-1(3H)-isobenzofuranone

Table 1: Physicochemical Properties of 4-Hydroxyphthalide

| Property | Value | Source |

| CAS Number | 13161-32-5 | [1] |

| Molecular Formula | C₈H₆O₃ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| Canonical SMILES | C1C2=C(C=CC=C2O)C(=O)O1 | [1] |

| InChI Key | ZSCIMKFWMUXNBS-UHFFFAOYSA-N | [1] |

Strategic Synthesis Pathway

The synthesis of 4-hydroxyphthalide is not commonly detailed in direct, single-step procedures. A more robust and logical approach involves a multi-step pathway starting from a commercially available precursor. Our strategy hinges on the synthesis of the key intermediate, 4-hydroxyphthalic acid, followed by its selective reduction. This ensures high purity and yield, critical for downstream applications in drug development.

The overall workflow is visualized below.

Caption: Multi-step synthesis workflow for 4-hydroxyphthalide.

Protocol: Synthesis of 4-Hydroxyphthalic Acid

This protocol is adapted from a patented industrial method, chosen for its high yield and purity.[2] The core of this step is a copper-catalyzed nucleophilic aromatic substitution, where the bromide on the phthalic anhydride ring is displaced by a hydroxyl group.

Causality: 4-Bromophthalic anhydride is an ideal starting material due to the reactivity of the carbon-bromine bond. Potassium hydroxide is used as the hydroxyl source and base. Cuprous chloride is a critical catalyst; copper(I) salts are known to facilitate such hydroxylation reactions effectively.[2] The DMSO/water solvent system is chosen for its ability to dissolve both the organic substrate and the inorganic base while facilitating the reaction at an elevated temperature.[3]

Experimental Protocol:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalic anhydride (4.54 g, 20 mmol), cuprous chloride (0.20 g, 2 mmol), and potassium hydroxide (6.72 g, 120 mmol).

-

Solvent Addition: Add a 1:1 (v/v) mixture of DMSO and water (16 mL).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, preventing unwanted side oxidations.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 130°C and maintain for 24 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid until the pH is between 1 and 2. The color of the solution should change from black to orange-red upon successful acidification.[3]

-

Extraction: Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and remove the solvent under reduced pressure to yield 4-hydroxyphthalic acid as a solid. The reported yield for this method is approximately 95%.[3]

Protocol: Synthesis of 4-Hydroxyphthalide

The crucial final step is the selective reduction of the anhydride or the corresponding diacid to the lactone (phthalide). A common and effective method for reducing phthalic anhydrides to phthalides involves sodium borohydride (NaBH₄).

Causality: Sodium borohydride is a selective reducing agent. It is strong enough to reduce the anhydride carbonyls but will not reduce the aromatic ring or the carboxylic acids (if starting from the diacid) under these conditions. This selectivity is paramount to achieving the desired product without over-reduction. The reaction proceeds by first opening the anhydride ring to form a carboxylate and an aldehyde, which is then rapidly reduced to the alcohol. The final lactone is formed upon acidic work-up which protonates the carboxylate, allowing for intramolecular esterification (lactonization).

Experimental Protocol:

-

Precursor Preparation: Gently heat the synthesized 4-hydroxyphthalic acid under vacuum to form 4-hydroxyphthalic anhydride in situ.[4][5] This avoids a separate purification step.

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-hydroxyphthalic anhydride in a suitable solvent like THF or Dioxane at 0°C under a nitrogen atmosphere.

-

Reduction: Slowly add a solution of sodium borohydride (NaBH₄) in the same solvent (approximately 2-3 molar equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of 2M HCl at 0°C. This step neutralizes excess NaBH₄ and catalyzes the final lactonization.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-hydroxyphthalide.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized 4-hydroxyphthalide is non-negotiable. A combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation forms a robust, self-validating analytical workflow.[6][7]

Protocol: HPLC-UV Purity Analysis

Rationale: A reverse-phase HPLC method provides a clear profile of the final product's purity. Using a C18 column with a water/acetonitrile gradient is a standard and effective method for separating small aromatic molecules like 4-hydroxyphthalide from potential precursors or by-products.[8]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Result: A single major peak corresponding to 4-hydroxyphthalide, with purity calculated as >98% by peak area integration.

NMR Structural Verification

Rationale: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, create a unique fingerprint of the molecule.

-

Solvent: DMSO-d₆ or CDCl₃

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals for the three aromatic protons, the benzylic methylene (-CH₂-) protons, and the phenolic hydroxyl (-OH) proton. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (100 MHz, DMSO-d₆): The spectrum should reveal 8 distinct carbon signals: one carbonyl carbon (lactone), five aromatic carbons (CH and C-O), one quaternary aromatic carbon, and one aliphatic carbon (-CH₂-).

Table 2: Predicted ¹H NMR Data for 4-Hydroxyphthalide

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Ar-H | ~7.0 - 7.5 | m | 3H |

| -CH₂- | ~5.2 | s | 2H |

| -OH | ~9.5 - 10.5 | br s | 1H |

Applications in Research and Drug Development

4-Hydroxyphthalide is not merely a laboratory curiosity; it is a strategic building block for creating more complex molecules with significant biological activity. Its value lies in the combination of a reactive lactone ring and a phenolic hydroxyl group, which can be independently and selectively functionalized.

Caption: 4-Hydroxyphthalide as a central intermediate for bioactive compounds.

Intermediate for Bioactive Molecules

The phthalide and N-hydroxyphthalimide scaffolds are present in numerous biologically active compounds. Research into derivatives has shown significant potential in oncology and other therapeutic areas.

-

Anticancer and Antiproliferative Agents: The core structure is related to fenretinide (N-(4-hydroxyphenyl)retinamide), a compound known to induce apoptosis in cancer cells.[9][10] 4-Hydroxyphthalide provides a scaffold to synthesize analogs that may possess similar or enhanced cytotoxic activity.

-

Pro-oxidant Catalysts: Lipophilic N-hydroxyphthalimide derivatives (NHPIDs) have been shown to act as pro-oxidants, generating reactive oxygen species (ROS) within cancer cells and triggering oxidative stress-induced apoptosis.[11] The hydroxyl group on 4-hydroxyphthalide is a key handle for synthesizing such targeted derivatives.

-

Anticoagulants: The structure shares features with 4-hydroxycoumarins, a major class of anticoagulant drugs.[12] This structural similarity makes 4-hydroxyphthalide an interesting starting point for the synthesis of novel antithrombotic agents.

Synthon in Fine and Specialty Chemicals

Beyond pharmaceuticals, the dual functionality of 4-hydroxyphthalide makes it a useful intermediate in material science.[1] The phenolic hydroxyl group can be used to incorporate the molecule into polymer backbones to create functional polyesters or polyethers, while the lactone provides a site for further modification.[4]

Conclusion

4-Hydroxyphthalide (CAS: 13161-32-5) is a versatile and highly valuable chemical intermediate. Its strategic synthesis from readily available precursors, guided by sound mechanistic principles, allows for the production of a high-purity building block. The robust analytical methods outlined here provide a clear pathway for its validation. For researchers in drug discovery and material science, 4-hydroxyphthalide offers a powerful scaffold for developing novel compounds with significant biological and material properties. Its potential as a precursor to new anticancer agents, pro-oxidant catalysts, and functional polymers underscores its importance in modern chemical research.

References

-

Minisci, F., Citterio, A., et al. (2016). N-Hydroxyphthalimide catalysts as bioactive pro-oxidants. RSC Advances. Available at: [Link]

-

Sugihara, N., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry. Available at: [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. ResearchGate. Available at: [Link]

-

Cope, A. C., & Herrick, E. C. (1950). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses. Available at: [Link]

-

Musso, L., et al. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Chemical Biology & Drug Design. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. Available at: [Link]

- Method for producing 4-hydroxyphthalic anhydride. Google Patents (JPS61140578A).

- Preparation method of 4-hydroxyphthalic acid. Google Patents (CN104341293A).

-

N-Hydroxyphthalimide: A Versatile Catalyst and Intermediate in Organic Synthesis and Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Lee, S., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Available at: [Link]

-

Phthalic anhydride. Wikipedia. Available at: [Link]

-

Development of HPLC-NMR methods for the characterization of low concentration metabolites in bio-fluids. Purdue University. Available at: [Link]

-

Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Magnetochemistry. Available at: [Link]

-

HPLC/NMR and related hyphenated NMR methods. ResearchGate. Available at: [Link]

-

Reaction of N‐hydroxyphthalimide ester. ResearchGate. Available at: [Link]

-

Jiang, W., et al. (2020). Zn-mediated decarboxylative carbagermatranation of aliphatic N-hydroxyphthalimide esters: evidence for an alkylzinc intermediate. Chemical Science. Available at: [Link]

-

Surface Characterization of Some Novel Bonded Phase Packing Materials for HPLC Columns Using MAS-NMR Spectroscopy. MDPI. Available at: [Link]

-

HPLC-NMR, Pharmaceutical Applications. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google Patents [patents.google.com]

- 3. 4-Hydroxyphthalic acid synthesis - chemicalbook [chemicalbook.com]

- 4. JPS61140578A - Method for producing 4-hydroxyphthalic anhydride - Google Patents [patents.google.com]

- 5. 4-HYDROXYPHTHALIC ANHYDRIDE | 27550-59-0 [chemicalbook.com]

- 6. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 7. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N -Hydroxyphthalimide catalysts as bioactive pro-oxidants - RSC Advances (RSC Publishing) DOI:10.1039/C5RA26556H [pubs.rsc.org]

- 12. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of 4-Hydroxyphthalide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the natural sources of 4-hydroxyphthalide derivatives, a class of bioactive compounds with significant potential in drug discovery and development. We will delve into their origins in the plant and fungal kingdoms, explore their biosynthetic pathways, detail methods for their isolation and purification, and summarize their diverse biological activities. This document is designed to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction: The Significance of 4-Hydroxyphthalide Derivatives

Phthalides, characterized by a 1(3H)-isobenzofuranone core, are a diverse group of naturally occurring lactones.[1] The subset of 4-hydroxyphthalide derivatives, distinguished by a hydroxyl group at the C-4 position of the benzene ring, has garnered considerable attention due to a wide spectrum of biological activities. These activities include potent antifungal, antibacterial, anti-inflammatory, and cytotoxic effects, making them attractive scaffolds for the development of new therapeutic agents.[2][3] Understanding the natural origins and production of these molecules is the first critical step in harnessing their potential.

Principal Natural Sources of 4-Hydroxyphthalide Derivatives

4-Hydroxyphthalide derivatives are predominantly found in two major domains of life: the plant kingdom, particularly within the Apiaceae family, and the fungal kingdom, with a notable prevalence in endophytic fungi. Marine organisms also represent an emerging, albeit less explored, source of these compounds.

Plant Kingdom: A Rich Reservoir in the Apiaceae Family

The Apiaceae (or Umbelliferae) family is a well-established source of a vast array of phthalide derivatives.[4] Genera such as Ligusticum, Angelica, and Apium are particularly rich in these compounds.[4][5] For instance, the rhizome of Ligusticum chuanxiong, a staple in traditional Chinese medicine, is a prominent source of various phthalides, including hydroxylated derivatives.[6] These compounds are key contributors to the plant's medicinal properties, which include promoting blood circulation and alleviating pain.[6]

Fungal Kingdom: The Prolific Chemistry of Endophytes

Endophytic fungi, which reside within the tissues of living plants in a symbiotic or commensal relationship, are a prolific source of novel bioactive secondary metabolites.[7] Various genera, including Penicillium and Aspergillus, have been found to produce 4-hydroxyphthalide derivatives.[7] For example, 5-hydroxy-7-methoxy-4-methylphthalide has been isolated from the endophytic fungus Penicillium crustosum. The unique and often stressful environment within the host plant is thought to stimulate the production of a diverse array of secondary metabolites by these fungi, including unique phthalide structures not found in other natural sources.

Marine Ecosystems: An Untapped Frontier

The marine environment, with its immense biodiversity, is a promising frontier for the discovery of new natural products. While less documented than their terrestrial counterparts, marine-derived fungi and other marine organisms have been shown to produce a variety of bioactive compounds, including halogenated metabolites and steroids.[8][9] The exploration of marine-derived 4-hydroxyphthalide derivatives is an active area of research with the potential to uncover novel chemical structures with unique biological activities.[10][11]

Biosynthesis of 4-Hydroxyphthalide Derivatives

The biosynthesis of phthalides in both plants and fungi originates from the polyketide pathway, a major route for the production of a wide variety of secondary metabolites.[12][13]

Fungal Biosynthesis: The Role of Iterative Type I Polyketide Synthases

In fungi, the carbon skeleton of phthalides is assembled by large, multifunctional enzymes known as iterative Type I polyketide synthases (PKSs).[13][14] These PKSs catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain.[14] This chain then undergoes a series of modifications, including cyclization and aromatization, to form the phthalide core. The hydroxylation at the C-4 position is a key tailoring step, often catalyzed by cytochrome P450 monooxygenases, which introduce oxygen atoms at specific positions on the aromatic ring.[15]

A proposed biosynthetic pathway for a generic 4-hydroxyphthalide in fungi is depicted below:

Caption: Proposed fungal biosynthetic pathway of 4-hydroxyphthalides.

Plant Biosynthesis: A Converging Pathway

In plants of the Apiaceae family, the biosynthesis of phthalides also follows a polyketide-derived pathway.[12] While the initial steps involving the formation of a polyketide chain are similar to those in fungi, the specific enzymes and regulatory mechanisms in plants are still under investigation.[12] Transcriptome analysis of Angelica sinensis has identified several candidate enzymes, including polyphenol oxidases and other oxidoreductases, that may be involved in the later stages of phthalide biosynthesis, such as the crucial hydroxylation step to produce 4-hydroxyphthalide derivatives.[4][12]

Isolation and Purification of 4-Hydroxyphthalide Derivatives

The isolation and purification of 4-hydroxyphthalide derivatives from their natural sources is a multi-step process that leverages the physicochemical properties of these molecules. A general workflow involves extraction followed by a series of chromatographic separations.

Extraction from Natural Sources

The initial step involves the extraction of the crude mixture of secondary metabolites from the source material. For plant materials like the rhizomes of Ligusticum chuanxiong, a common method is extraction with 60% ethanol.[16] For fungal cultures, the mycelium and/or the culture broth are typically extracted with an organic solvent such as ethyl acetate.[17]

Chromatographic Purification

A combination of chromatographic techniques is employed to separate the 4-hydroxyphthalide derivatives from the complex crude extract. A typical purification protocol is as follows:

Experimental Protocol: Isolation of Phthalides from Ligusticum chuanxiong [16]

-

Extraction: The dried and powdered rhizomes are extracted with 60% ethanol. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with ethyl acetate and n-butanol to separate compounds based on polarity.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of cyclohexane and ethyl acetate.

-

ODS Column Chromatography: Fractions containing phthalides are further purified on an octadecyl silane (ODS) column using a methanol-water gradient.

-

Sephadex LH-20 Chromatography: Further separation is achieved using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative/Semi-preparative HPLC: The final purification of individual 4-hydroxyphthalide derivatives is performed using preparative or semi-preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water mobile phase.[16]

Caption: General workflow for the isolation of 4-hydroxyphthalides.

Spectroscopic Characterization

The structural elucidation of purified 4-hydroxyphthalide derivatives is primarily achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Representative Spectroscopic Data for a 4-Hydroxyphthalide Derivative

| Compound | Formula | MS (m/z) | ¹H NMR (Solvent, MHz) δ (ppm) | ¹³C NMR (Solvent, MHz) δ (ppm) | Source Organism | Reference |

| 5-Hydroxy-7-methoxy-4-methylphthalide | C₁₀H₁₀O₄ | [M+H]⁺ 195 | (DMSO-d₆, 400) 2.41 (s, 3H, -CH₃), 5.76 (s, 1H), 6.09 (s, 1H, Ar-H), 6.18 (s, 1H, Ar-H), 10.19 (s, 1H, -OH), 10.42 (s, 1H, -OH) | Data not fully available in provided search results. | Penicillium crustosum | [7][18] |

Biological Activities and Therapeutic Potential

4-Hydroxyphthalide derivatives exhibit a remarkable range of biological activities, underscoring their potential as lead compounds for drug development.

Table 2: Biological Activities of Selected 4-Hydroxyphthalide Derivatives

| Compound/Derivative Class | Biological Activity | Mechanism of Action (if known) | IC₅₀/MIC Values | Source Organism | Reference(s) |

| n-Butylphthalide | Antifungal (against Candida albicans) | Induces intracellular reactive oxygen species (ROS) accumulation and loss of mitochondrial membrane potential. Inhibits drug efflux pumps (CDR1 and CDR2). | MIC: 128 µg/mL | Apium graveolens | [12] |

| Phthalide Derivatives | Antifungal (against clinical Candida albicans strains) | Not specified | MIC₅₀ < 50 µg/mL for some derivatives | Apiaceae family | [5] |

| Phthalide Derivatives | Cytotoxic (against human cancer cell lines) | Induction of apoptosis through caspase-dependent and -independent pathways. | IC₅₀ values vary with cell line and compound structure. | Synthetic/Natural | [19][20] |

| Halogenated Phthalides | Antibacterial, Cytotoxic | Not specified | MIC: 10 µM (for a chlorinated derivative against Vibrio parahaemolyticus) | Marine-derived Penicillium citrinum | [8] |

The antifungal activity of some phthalides is particularly noteworthy. For example, n-butylphthalide not only exhibits intrinsic antifungal properties but also acts synergistically with established antifungal drugs like fluconazole, potentially offering a strategy to combat drug-resistant fungal infections.[12]

Conclusion and Future Directions

The 4-hydroxyphthalide derivatives represent a compelling class of natural products with significant therapeutic potential. Their widespread occurrence in plants of the Apiaceae family and in endophytic fungi provides a rich and diverse source for the discovery of novel bioactive molecules. While significant progress has been made in understanding their natural sources, biosynthesis, and biological activities, several areas warrant further investigation.

Future research should focus on:

-

Elucidating Detailed Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of 4-hydroxyphthalides will enable biosynthetic engineering approaches to produce novel derivatives.

-

Exploring Untapped Natural Sources: A systematic exploration of a wider range of endophytic fungi and marine organisms is likely to yield novel 4-hydroxyphthalide structures with unique biological profiles.

-

Investigating Mechanisms of Action: Detailed studies into the molecular mechanisms underlying the diverse biological activities of these compounds will be crucial for their development as therapeutic agents.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration and exploitation of 4-hydroxyphthalide derivatives from natural sources.

References

-

Miazga-Karska, M., Ginalska, G., & Sieniawska, E. (2020). Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide. Molecules, 25(21), 5092. Available from: [Link]

-

Yang, L., et al. (2016). Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong). Chinese Medicine, 11(1), 1-11. Available from: [Link]

-

Yang, L., et al. (2016). Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong). Chinese Medicine, 11, 12. Available from: [Link]

-

Wang, Y., et al. (2020). Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans. Frontiers in Microbiology, 11, 584911. Available from: [Link]

-

Yang, L., et al. (2016). Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong). PubMed, 26955476. Available from: [Link]

-

Beck, J. J., & Chou, S. C. (2007). The structural diversity of phthalides from the Apiaceae. Journal of natural products, 70(5), 891-900. Available from: [Link]

-

Beck, J. J., & Chou, S. C. (2007). The Structural Diversity of Phthalides from the Apiaceae. ResearchGate. Available from: [Link]

-

Maggi, F., et al. (2015). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. ResearchGate. Available from: [Link]

-

Cox, R. J. (2007). Fungal type I polyketide synthases. Methods in enzymology, 459, 45-63. Available from: [Link]

-

Anonymous. (n.d.). Chemistry and biological activities of naturally occurring phthalides. ResearchGate. Available from: [Link]

-

Chen, Y., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Biomedicine & Pharmacotherapy, 169, 115865. Available from: [Link]

-

Chen, Y., et al. (2024). Advances in the phytochemistry and pharmacology of plant-derived phthalides. ScienceDirect. Available from: [Link]

-

Li, X., et al. (2021). A Review: Halogenated Compounds from Marine Fungi. Marine drugs, 19(1), 44. Available from: [Link]

-

Fisch, K. M., et al. (2011). Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone. Fungal Genetics and Biology, 48(4), 416-426. Available from: [Link]

-

Wu, X., et al. (2022). Recent advances in natural phthalides: Distribution, chemistry, and biological activities. Fitoterapia, 161, 105223. Available from: [Link]

-

Nielsen, J. C., et al. (2017). Genetics of Polyketide Metabolism in Aspergillus nidulans. Journal of fungi (Basel, Switzerland), 3(3), 42. Available from: [Link]

-

Anonymous. (n.d.). The diversity of polyketide synthase gene clusters in Aspergillus aculeatus genomes. ResearchGate. Available from: [Link]

-

Anonymous. (n.d.). Antifungal activity (IC 50 values) of plant extracts against various... ResearchGate. Available from: [Link]

-

Anonymous. (n.d.). 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). ResearchGate. Available from: [Link]

-

Gonzalez, M. L., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules (Basel, Switzerland), 24(11), 2049. Available from: [Link]

-

Anonymous. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Baidu. Available from: [Link]

-

Anonymous. (2017). Isolation of endophytic fungi V.1. protocols.io. Available from: [Link]

-

Yoon, H., et al. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Semantic Scholar. Available from: [Link]

-

Bairagi, P. K., et al. (2015). Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines. Bioorganic & medicinal chemistry letters, 25(22), 5262-5266. Available from: [Link]

-

Anonymous. (n.d.). (PDF) Marine Natural Products and Derivatives. ResearchGate. Available from: [Link]

-

Luesch, H., & Agarwal, V. (2012). Marine natural products: a new wave of drugs?. Future medicinal chemistry, 4(13), 1613-1617. Available from: [Link]

-

Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and molecular life sciences : CMLS, 64(3), 271-293. Available from: [Link]

-

Xu, W., et al. (2022). Branching and converging pathways in fungal natural product biosynthesis. Natural product reports, 39(3), 515-530. Available from: [Link]

-

Anonymous. (n.d.). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. Available from: [Link]

-

Anonymous. (n.d.). Discovery of Bioactive Marine Natural Products. University of Florida College of Pharmacy. Available from: [Link]

-

van den Berg, M. A., & B-J, v. W. (2023). Recent advances in fungal xenobiotic metabolism: enzymes and applications. Applied microbiology and biotechnology, 107(18), 5489-5510. Available from: [Link]

-

Lv, J. M., et al. (2022). Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans. Journal of agricultural and food chemistry, 70(6), 1801-1809. Available from: [Link]

-

Arredondo, J., et al. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of industrial microbiology & biotechnology, 50(1), kuad036. Available from: [Link]

-

Shahidi, F., & Ambigaipalan, P. (2024). Bioactives from marine resources as natural health products: A review. Pharmacological reviews, 76(2), 232-284. Available from: [Link]

-

Anonymous. (n.d.). SUPPORTING MATERIALS. JACS. Available from: [Link]

-

Anonymous. (n.d.). Isolation, purification and characterization of secondary metabolites from endophytic fungi of Phyllanthus sp. National Chemical Laboratory. Available from: [Link]

-

Liu, D., et al. (2023). Isolation, identification, and antibacterial evaluation of endophytic fungi from Gannan navel orange. Frontiers in Microbiology, 14, 1198533. Available from: [Link]

-

Anonymous. (n.d.). Antimicrobial Activity of Endophytic Fungi Isolated From Vitex negundo Linn. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

-

Anonymous. (n.d.). Isolation of minor bioactive compounds from the endophytic fungus... ResearchGate. Available from: [Link]

-

Miazga-Karska, M., et al. (2020). Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide. MDPI. Available from: [Link]

-

Anonymous. (n.d.). Secondary Metabolites of Marine-Derived Fungi: Natural Product Chemistry and Biological Activity. CORE. Available from: [Link]

-

Anonymous. (n.d.). (PDF) Organism-derived phthalate derivatives as bioactive natural products. ResearchGate. Available from: [Link]

-

Fujii, I., et al. (2000). Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1. Biochemistry, 39(30), 8853-8858. Available from: [Link]

-

Asadi, M., et al. (2018). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian journal of pharmaceutical research : IJPR, 17(2), 625-636. Available from: [Link]

-

Wang, W. L., et al. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Frontiers in Marine Science, 9. Available from: [Link]

-

Shi, Y. M., et al. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of fungi (Basel, Switzerland), 8(3), 312. Available from: [Link]

-

Yang, M., et al. (2024). Bioactive steroids from marine-derived fungi: a review (2015-2023). Natural product research, 1-15. Available from: [Link]

-

Hlushchenko, N., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(19), 6239. Available from: [Link]

-

de Matos, T. S., et al. (2022). Marine-derived fungi as biocatalysts. Frontiers in Marine Science, 9. Available from: [Link]

-

Dal-Bó, V. J., et al. (2022). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 27(19), 6239. Available from: [Link]

Sources

- 1. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in natural phthalides: Distribution, chemistry, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Review: Halogenated Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive steroids from marine-derived fungi: a review (2015-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Bioactive Marine Natural Products » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 12. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetics of Polyketide Metabolism in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]

- 17. Frontiers | Isolation, identification, and antibacterial evaluation of endophytic fungi from Gannan navel orange [frontiersin.org]

- 18. rsc.org [rsc.org]

- 19. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 4-Hydroxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phthalide Scaffold

4-Hydroxyisobenzofuran-1(3H)-one, also known as 4-hydroxyphthalide, belongs to a class of compounds characterized by a fused bicyclic structure containing a γ-lactone ring. This phthalide scaffold is a privileged motif in medicinal chemistry and natural products, with derivatives exhibiting a wide range of biological activities, including antioxidant, antifungal, and antiproliferative effects.[1] The specific placement of a hydroxyl group on the aromatic ring at the 4-position introduces both electronic and functional modifications that can significantly influence the molecule's chemical behavior, stability, and suitability as a pharmaceutical intermediate.

This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and offers evidence-based best practices for its storage and handling to ensure its integrity in research and development settings.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any discussion of its stability.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | PubChem[2] |

| Molecular Weight | 150.13 g/mol | PubChem[2] |

| IUPAC Name | 4-hydroxy-3H-2-benzofuran-1-one | PubChem[2] |

| Appearance | Solid (predicted) | --- |

| Melting Point | 255 - 256 °C | PubChem[2] |

Core Stability Considerations and Potential Degradation Pathways

While specific stability data for this compound is not extensively documented in publicly available literature, an analysis of its structure allows for the prediction of potential degradation pathways based on the reactivity of its functional groups: the lactone, the phenolic hydroxyl group, and the benzylic ether-like linkage.

Hydrolytic Cleavage of the Lactone Ring

The γ-lactone ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, leading to the formation of the corresponding carboxylic acid. This is a common degradation pathway for lactone-containing compounds.

Caption: Potential hydrolytic degradation of this compound.

Oxidation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for oxidative degradation. In the presence of oxidizing agents, atmospheric oxygen, or certain metal ions, it can be oxidized to form colored quinone-type structures. This process can be accelerated by light and elevated temperatures.

Caption: Potential oxidative degradation of the phenolic moiety.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound and stability information for related isobenzofuranone derivatives, the following storage and handling conditions are recommended to minimize degradation and ensure long-term integrity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment, preferably refrigerated (<15°C). | To slow down potential degradation reactions, which are often temperature-dependent. This is a general recommendation for related compounds. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the phenolic hydroxyl group. |

| Light | Protect from light by using an amber vial or storing in a dark place. | To prevent light-catalyzed oxidation. |

| Moisture | Store in a tightly sealed container in a dry environment. A desiccator is recommended for long-term storage. | The compound is likely moisture-sensitive, and exposure to water can lead to hydrolysis of the lactone ring. |

| Container | Use a well-sealed, inert container (e.g., glass). | To prevent contamination and reaction with container materials. |

Handling Procedures

-

Dispensing: When handling the compound, it is advisable to work in a controlled environment with low humidity. If possible, use a glove box or a nitrogen-purged bag.

-

Incompatible Substances: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, the following experimental workflow can be implemented.

Caption: A generalized workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable compound with potential applications in drug discovery and development. While specific stability data is limited, an understanding of its chemical structure allows for the prediction of its primary degradation pathways—lactone hydrolysis and phenol oxidation. By implementing stringent storage and handling protocols, including protection from moisture, light, and oxygen, and maintaining cool temperatures, the integrity of this compound can be preserved. For critical applications, it is highly recommended that researchers conduct in-house stability studies to validate its stability under their specific experimental conditions.

References

-

PubChem. this compound. [Link]

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. [Link]

-

Global Substance Registration System. 4-HYDROXY-1(3H)-ISOBENZOFURANONE. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

Sources

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H6O3 | CID 12662077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone(77-09-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Synthesis of 4-hydroxyphthalide from phthalic anhydride

An In-Depth Technical Guide for the Synthesis of 4-Hydroxyphthalide from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphthalide is a valuable heterocyclic scaffold and a key building block in the synthesis of pharmaceuticals and other biologically active molecules. Its preparation from the bulk chemical phthalic anhydride presents a significant synthetic challenge, requiring a regioselective, multi-step approach. This guide provides a comprehensive overview of a field-proven, two-stage synthetic strategy. The narrative emphasizes the chemical principles behind each step, offering not just a protocol but a framework for understanding and optimizing the synthesis. The discussed pathway involves an initial copper-catalyzed hydroxylation of a 4-substituted phthalic anhydride precursor to generate a 4-hydroxyphthalic intermediate, followed by a highly selective sodium borohydride-mediated reduction to yield the target 4-hydroxyphthalide. This document is intended to serve as a practical and scientifically grounded resource for chemists in research and development.

Introduction and Strategic Overview

Phthalic anhydride is an important industrial chemical produced on a massive scale, primarily through the catalytic oxidation of o-xylene or naphthalene.[1][2] Its symmetrical and planar structure makes it an ideal starting point for a wide array of chemical transformations. However, the synthesis of a specific, unsymmetrically substituted derivative like 4-hydroxyphthalide—a lactone (cyclic ester) of 2-(hydroxymethyl)-4-hydroxybenzoic acid—is not straightforward.

A direct, single-step conversion is chemically unfeasible due to two primary challenges:

-

Regioselectivity: Introducing a hydroxyl group onto the aromatic ring of phthalic anhydride or phthalide would likely result in a mixture of isomers, complicating purification and reducing yield.

-

Chemoselectivity: The anhydride functional group is highly reactive and would not likely survive the harsh conditions typically required for aromatic hydroxylation.

Therefore, a robust synthetic strategy must begin with a precursor where the 4-position is already differentiated, allowing for the selective introduction of the hydroxyl group and subsequent controlled reduction. This guide details a reliable two-stage pathway that addresses these challenges effectively.

Caption: High-level overview of the two-stage synthesis of 4-hydroxyphthalide.

Stage 1: Synthesis of the Key Intermediate, 4-Hydroxyphthalic Anhydride

The first stage focuses on producing 4-hydroxyphthalic anhydride, the direct precursor for the final reduction step. This is most efficiently achieved by starting with a commercially available, 4-substituted phthalic anhydride, such as 4-bromophthalic anhydride. The process involves a nucleophilic aromatic substitution to replace the bromine atom with a hydroxyl group, followed by dehydration.

Principle and Mechanistic Insight: Copper-Catalyzed Hydroxylation

The conversion of 4-bromophthalic anhydride to 4-hydroxyphthalic acid relies on a copper(I)-catalyzed hydroxylation reaction.[3][4] In this process, an inorganic base like potassium hydroxide (KOH) serves as the nucleophile. The copper(I) catalyst is essential; it facilitates the displacement of the aryl bromide, a typically challenging transformation under these conditions, by lowering the activation energy of the reaction. The reaction is performed in a mixed solvent system, such as dimethyl sulfoxide (DMSO) and water, at elevated temperatures.[3]

The use of 4-bromophthalic anhydride is strategic over other halo-derivatives. While 4-chloro and 4-fluoro analogs are generally unreactive, and 4-iodo precursors give poor yields, the bromo-substituted compound provides an optimal balance of reactivity and stability for this transformation.[4]

Experimental Protocol: Hydroxylation and Dehydration

This protocol is adapted from established patent literature.[3]

Step 2.2.1: Synthesis of 4-Hydroxyphthalic Acid

-